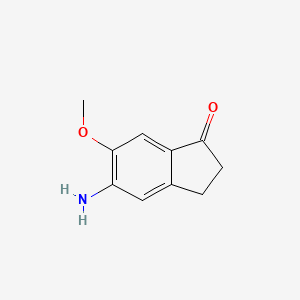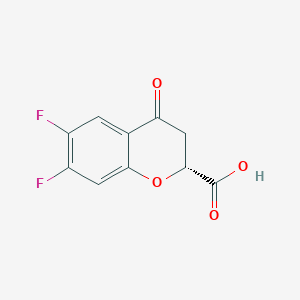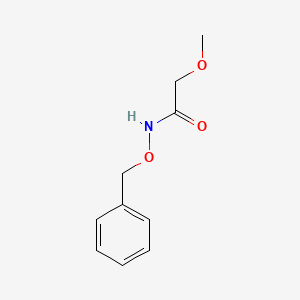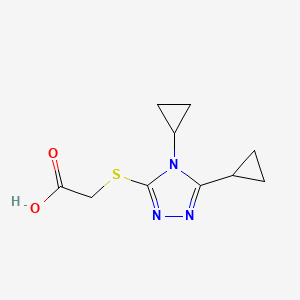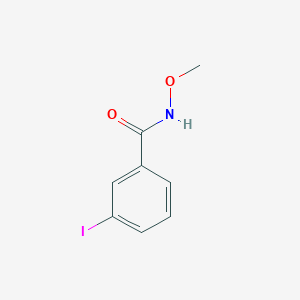
tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with an oxazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative that contains an oxazolidinone group. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the carbamate and oxazolidinone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group can act as a protecting group for amines, facilitating the study of peptide synthesis and protein engineering .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the development of new drugs and crop protection agents .
Mécanisme D'action
The mechanism of action of tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modifying protein function. The oxazolidinone moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the cyclobutyl and oxazolidinone groups.
Cyclobutyl carbamate: Contains the cyclobutyl ring but lacks the oxazolidinone moiety.
Oxazolidinone derivatives: Compounds with the oxazolidinone group but different substituents.
Uniqueness
tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate is unique due to its combination of a tert-butyl carbamate group, a cyclobutyl ring, and an oxazolidinone moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2-oxo-1,3-oxazolidin-5-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-8-4-7(5-8)9-6-13-10(15)17-9/h7-9H,4-6H2,1-3H3,(H,13,15)(H,14,16) |
Clé InChI |
ZQOMGLLBWCVMDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)C2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)



![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
